![molecular formula C10H10BrNO B14276524 N-[1-(3-Bromophenyl)ethenyl]acetamide CAS No. 177750-15-1](/img/structure/B14276524.png)
N-[1-(3-Bromophenyl)ethenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-Bromophenyl)ethenyl]acetamide is an organic compound characterized by the presence of a bromophenyl group attached to an ethenyl moiety, which is further connected to an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Bromophenyl)ethenyl]acetamide typically involves the following steps:
Bromination: The starting material, phenylacetylene, undergoes bromination to introduce a bromine atom at the meta position. This can be achieved using bromine (Br₂) in the presence of a suitable solvent like dichloromethane (CH₂Cl₂).
Vinylation: The brominated phenylacetylene is then subjected to a Heck reaction with acetamide. This reaction is catalyzed by palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand, such as triphenylphosphine (PPh₃), in the presence of a base like triethylamine (Et₃N).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may employ more cost-effective catalysts and solvents to reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(3-Bromophenyl)ethenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The ethenyl group can be reduced to an ethyl group using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., m-CPBA), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., H₂), catalysts (e.g., Pd/C), solvents (e.g., ethanol).
Major Products
Substitution: N-[1-(3-Substituted phenyl)ethenyl]acetamide derivatives.
Oxidation: Epoxides or diols.
Reduction: N-[1-(3-Bromophenyl)ethyl]acetamide.
Aplicaciones Científicas De Investigación
Chemistry
N-[1-(3-Bromophenyl)ethenyl]acetamide is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
This compound has potential applications in medicinal chemistry. It can be used to develop new drugs with anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-[1-(3-Bromophenyl)ethenyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to its target, while the ethenyl and acetamide groups can influence its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
N-[1-(4-Bromophenyl)ethenyl]acetamide: Similar structure but with the bromine atom at the para position.
N-[1-(3-Chlorophenyl)ethenyl]acetamide: Similar structure but with a chlorine atom instead of bromine.
N-[1-(3-Bromophenyl)ethyl]acetamide: Similar structure but with an ethyl group instead of an ethenyl group.
Uniqueness
N-[1-(3-Bromophenyl)ethenyl]acetamide is unique due to the specific positioning of the bromine atom and the presence of the ethenyl group. These structural features can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Propiedades
Número CAS |
177750-15-1 |
|---|---|
Fórmula molecular |
C10H10BrNO |
Peso molecular |
240.10 g/mol |
Nombre IUPAC |
N-[1-(3-bromophenyl)ethenyl]acetamide |
InChI |
InChI=1S/C10H10BrNO/c1-7(12-8(2)13)9-4-3-5-10(11)6-9/h3-6H,1H2,2H3,(H,12,13) |
Clave InChI |
CXWLVQOJHMMGTO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(=C)C1=CC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14276451.png)

![Dimethyl[2-(triethoxysilyl)ethyl]phosphane](/img/structure/B14276456.png)

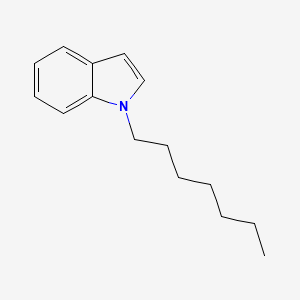
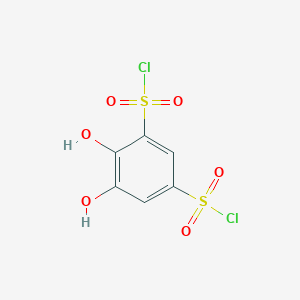

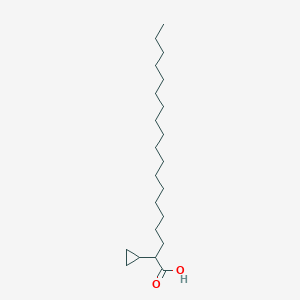
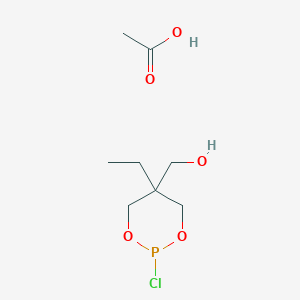
![2-{[2-({4-[(2-Carboxyphenyl)sulfanyl]butyl}sulfanyl)ethyl]sulfanyl}benzoic acid](/img/structure/B14276498.png)
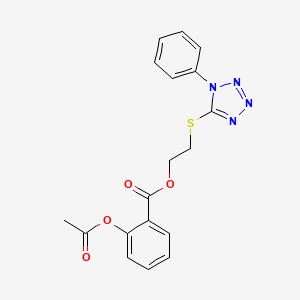
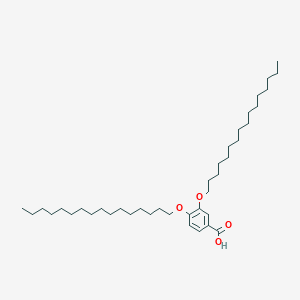
![5-{2-[4-(Diphenylamino)phenyl]ethenyl}thiophene-2-carbaldehyde](/img/structure/B14276517.png)
![4,4'-[(Pyren-1-yl)azanediyl]diphenol](/img/structure/B14276523.png)
